molecular formula C18H17N5O3 B252325 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

Cat. No. B252325
M. Wt: 351.4 g/mol
InChI Key: GLAVWFRKPCGTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide, also known as QNZ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide exerts its effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, as well as the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has also been shown to modulate the activity of immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is also highly specific for NF-κB and does not affect other signaling pathways. However, 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has some limitations, including its solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide. One area of interest is the development of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, the potential use of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide as a diagnostic tool for NF-κB-related diseases is an area of interest.

Synthesis Methods

The synthesis of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide involves the reaction between 4-carbonylpyridine and 3-aminopropyl-1H-quinazoline-2,4-dione. The reaction is catalyzed by a base and carried out in a solvent such as ethanol or dimethylformamide. The resulting product is purified by recrystallization or chromatography.

Scientific Research Applications

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been investigated as a potential treatment for cancer, rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.

properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c24-16(12-6-10-19-11-7-12)20-8-3-9-21-18(26)15-22-14-5-2-1-4-13(14)17(25)23-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,24)(H,21,26)(H,22,23,25)

InChI Key

GLAVWFRKPCGTPF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.